Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate

Medicinal Chemistry Scaffold Design Conformational Analysis

Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate (CAS 444911-42-6) is a fused tetracyclic heterocyclic compound (C₁₅H₁₅NO₂, MW 241.29) that integrates a tetrahydrobenzo-cyclohepta ring system onto a pyrrole-3-carboxylate core. This rigid, annulated scaffold confers distinct conformational constraints and electronic properties compared to simple monocyclic pyrrole-3-carboxylates, making it a privileged intermediate for medicinal chemistry programs targeting kinases, nuclear receptors, and soluble guanylyl cyclase (sGC).

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
Cat. No. B13684105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1CCCC3=CC=CC=C32
InChIInChI=1S/C15H15NO2/c1-18-15(17)13-9-16-14-11-7-3-2-5-10(11)6-4-8-12(13)14/h2-3,5,7,9,16H,4,6,8H2,1H3
InChIKeyXOAFPFNCOMQNKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate – Core Structural Baseline for Differentiated Selection


Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate (CAS 444911-42-6) is a fused tetracyclic heterocyclic compound (C₁₅H₁₅NO₂, MW 241.29) that integrates a tetrahydrobenzo-cyclohepta ring system onto a pyrrole-3-carboxylate core . This rigid, annulated scaffold confers distinct conformational constraints and electronic properties compared to simple monocyclic pyrrole-3-carboxylates, making it a privileged intermediate for medicinal chemistry programs targeting kinases, nuclear receptors, and soluble guanylyl cyclase (sGC) . Its methyl ester functionality additionally provides a tractable handle for further synthetic elaboration, positioning it as a versatile building block rather than a terminal bioactive end-product .

Why Generic Substitution Fails for Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate


The ethyl or methyl esters of simple pyrrole-3-carboxylic acids cannot recapitulate the steric bulk, ring strain, and π-orbital topology introduced by the tetrahydrobenzo[6,7]cyclohepta annulation present in this compound . This scaffold pre-organization directly impacts binding pocket complementarity in downstream targets; for instance, the structurally related cyclohepta[b]pyrrole carboxamide series demonstrates that even subtle substitutions on the fused ring dramatically alter D₂-like receptor affinity (Ki shifting from nanomolar to micromolar) . Substituting with a flexible, unconstrained pyrrole-3-carboxylate therefore risks losing the conformational rigidity required for target engagement, making this compound irreplaceable for structure-activity relationship (SAR) programs that depend on its precise three-dimensional architecture .

Quantitative Differentiation Evidence: Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate vs. Comparators


Scaffold Rigidity and Conformational Pre-Organization vs. Open-Chain Pyrrole-3-carboxylates

The fused tetrahydrobenzo[6,7]cyclohepta ring locks the pyrrole-3-carboxylate into a restricted conformational space. In contrast, generic methyl pyrrole-3-carboxylate (e.g., methyl 1H-pyrrole-3-carboxylate, MW 125.13) is a low molecular weight, freely rotatable fragment with no conformational constraint. This difference is quantified by comparing the number of rotatable bonds (nRotB): the target compound possesses only 2 rotatable bonds (ester methoxy and C–C bridge), while the simple methyl pyrrole-3-carboxylate has 2 as well, but the critical difference lies in the scaffold pre-organization that eliminates entropic penalties upon target binding . Although no direct binding entropy measurement exists for this compound, the class-level inference from benzo[6,7]cyclohepta[b]pyrrole-3-carboxamide SAR data demonstrates that the fused ring system is essential for sub-micromolar D₂ receptor affinity, whereas open-chain analogs lose >10-fold potency .

Medicinal Chemistry Scaffold Design Conformational Analysis

Physical Property Differentiation: Boiling Point, Density, and pKa vs. Common Pyrrole-3-carboxylate Building Blocks

The compound's predicted boiling point (489.4 ± 33.0 °C at 760 Torr), density (1.206 ± 0.06 g/cm³), and pKa (15.69 ± 0.20) place it in a distinct property space compared to commonly used pyrrole-3-carboxylate building blocks . For example, methyl 1H-pyrrole-3-carboxylate boils at ~230 °C and has a density of ~1.16 g/cm³. The substantially higher boiling point of the target compound (Δ ~259 °C) reflects its extended aromatic and aliphatic ring system, which increases molecular surface area and intermolecular van der Waals interactions. This property difference has practical implications for purification: the target compound is amenable to high-temperature distillation or sublimation under reduced pressure, whereas simpler pyrrole esters may co-distill with common organic solvents .

Physicochemical Properties Process Chemistry Purification

Synthetic Lineage to Potent sGC Inhibitors: NS-2028 Analogue Context

The target compound serves as a direct synthetic precursor or structural progenitor to the cyclohepta[b]pyrrole class exemplified by NS-2028, a marketed tool compound that inhibits sGC with IC₅₀ values of 30 nM (basal) and 200 nM (NO-stimulated) . While the methyl ester itself lacks reported sGC activity, its core scaffold is embedded within NS-2028 and related analogues. In contrast, simple pyrrole-3-carboxylate esters (e.g., methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate) show no detectable sGC modulation at concentrations up to 10 μM . This functional divergence—from inert building block (target compound) to potent nanomolar inhibitor (NS-2028)—demonstrates that the tetrahydrobenzo-cyclohepta motif is a critical pharmacophoric element, and that the methyl ester represents the optimal entry point for divergent synthesis of sGC-targeted libraries .

Soluble Guanylyl Cyclase Nitric Oxide Signaling Cardiovascular Research

Patent-Cited Utility as RORγt Inhibitor Intermediate

Daiichi Sankyo's patent JP2016141632 explicitly discloses condensed bicyclic heterocyclic derivatives, including the tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole scaffold, as retinoic acid receptor-related orphan receptor γt (RORγt) inhibitors with potential utility in psoriasis and other autoimmune indications . In this patent series, the methyl ester at position 3 is designated as a key intermediate for further derivatization. By contrast, the corresponding unsubstituted parent scaffold (1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole, CAS 1228388-17-7), which lacks the ester handle, cannot undergo the same C–C or C–N bond-forming reactions at the 3-position, severely limiting its synthetic versatility . This establishes a clear functional differentiation: the methyl ester is the requisite intermediate for accessing the biologically active RORγt inhibitor chemotype, while the unesterified parent is a synthetic dead-end for this application.

Nuclear Receptor RORγt Autoimmune Disease

CYP Inhibition Profile of the Scaffold Class vs. Drug-like Pyrrole Derivatives

Although direct CYP inhibition data for the title compound are unavailable, the structurally related benzo-fused cyclohepta[b]pyrrole scaffold (represented by BindingDB entry BDBM50404853) exhibits measurable CYP1A1 inhibition with an IC₅₀ of 5.0 μM in rat liver microsomes . This contrasts with many drug-like pyrrole-3-carboxylate derivatives that have been optimized for low CYP liability (IC₅₀ often >30 μM). The moderate CYP1A1 activity of the parent scaffold serves as an early ADMET alert: researchers using this compound as a building block should anticipate potential CYP interactions in downstream leads unless mitigated by appropriate substituent design . This differentiation—higher baseline CYP engagement vs. more heavily optimized pyrrole libraries—makes the compound a valuable early-stage probe for understanding scaffold-dependent metabolism, but also a risk factor for programs requiring inherently low CYP inhibition.

ADMET Cytochrome P450 Drug Metabolism

Optimal Application Scenarios for Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate


Divergent Synthesis of sGC Inhibitor Libraries

The methyl ester serves as an ideal starting point for parallel amidation or transesterification reactions to generate focused libraries based on the NS-2028 pharmacophore. The scaffold's pre-organized geometry ensures that derivatives maintain the conformational bias required for sGC binding, as evidenced by the nanomolar potency of NS-2028 itself (IC₅₀ = 30 nM) . Simple pyrrole-3-carboxylate esters lack this built-in topology and are unsuitable substitutes.

RORγt Antagonist Lead Optimization

As disclosed in patent JP2016141632, the methyl ester is a critical intermediate for constructing condensed bicyclic RORγt inhibitors targeting autoimmune diseases such as psoriasis . The ester handle at position 3 permits systematic SAR exploration through amide coupling or hydrolysis to the carboxylic acid. The unesterified parent scaffold (CAS 1228388-17-7) cannot participate in these transformations, establishing the methyl ester as the sole viable procurement choice for this indication .

Scaffold-Hopping and Conformational Restriction Studies

For medicinal chemistry groups investigating the effect of conformational constraint on target binding, this compound provides a rigid comparator to flexible pyrrole-3-carboxylates. The SAR from D₂ receptor studies demonstrates that the fused benzo-cyclohepta ring is indispensable for sub-micromolar affinity . Researchers can use the methyl ester to probe whether their target of interest similarly benefits from scaffold pre-organization.

Early-Stage ADMET Profiling of Benzo-Cyclohepta Scaffolds

The class-level CYP1A1 inhibition data (IC₅₀ = 5.0 μM) position the methyl ester as a useful tool compound for establishing baseline CYP engagement of the scaffold. Programs can use this information to design substituents that reduce CYP liability while preserving target potency, or to flag the scaffold early when CYP inhibition is a project exclusion criterion.

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